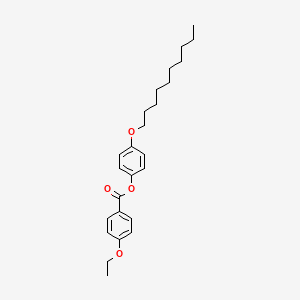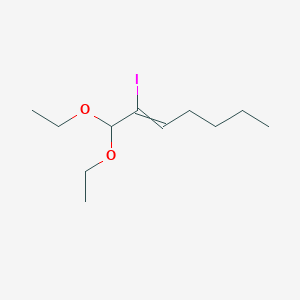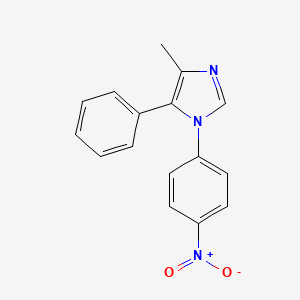![molecular formula C14H16ClF B14578498 1-Chloro-4-(4-fluorophenyl)bicyclo[2.2.2]octane CAS No. 61541-33-1](/img/structure/B14578498.png)
1-Chloro-4-(4-fluorophenyl)bicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(4-fluorophenyl)bicyclo[222]octane is a compound characterized by a bicyclic structure with a chlorine atom and a fluorophenyl group attached
Preparation Methods
The synthesis of 1-Chloro-4-(4-fluorophenyl)bicyclo[2.2.2]octane typically involves several key steps:
Diels-Alder Reaction: This reaction forms the bicyclic core by reacting a diene with a dienophile.
Halogenation: Introduction of the chlorine atom can be achieved through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Chloro-4-(4-fluorophenyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or nickel catalysts.
Common reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-(4-fluorophenyl)bicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor for certain enzymes.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-fluorophenyl)bicyclo[2.2.2]octane involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Chloro-4-(4-fluorophenyl)bicyclo[2.2.2]octane can be compared with other similar compounds such as:
1-Chloro-4-phenylbicyclo[2.2.2]octane: Lacks the fluorine atom, which may affect its reactivity and applications.
1-Fluoro-4-phenylbicyclo[2.2.2]octane:
Bicyclo[2.2.2]octane derivatives: Various derivatives with different substituents can be compared to highlight the unique properties of this compound.
Properties
CAS No. |
61541-33-1 |
|---|---|
Molecular Formula |
C14H16ClF |
Molecular Weight |
238.73 g/mol |
IUPAC Name |
1-chloro-4-(4-fluorophenyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H16ClF/c15-14-8-5-13(6-9-14,7-10-14)11-1-3-12(16)4-2-11/h1-4H,5-10H2 |
InChI Key |
UVTNNVSUESGATK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


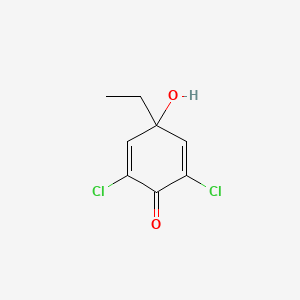
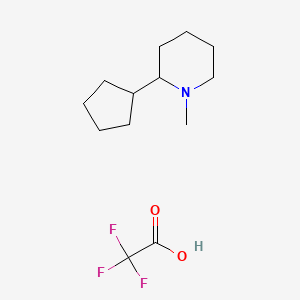
![2-[(E)-[3-(3-methylanilino)-1-benzofuran-2-yl]iminomethyl]phenol](/img/structure/B14578432.png)
![3-{3-[(1,3-Benzothiazol-2-yl)sulfanyl]propyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14578451.png)
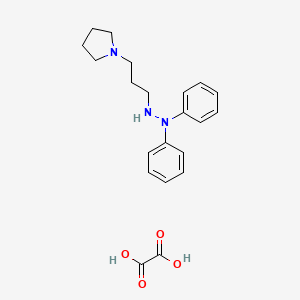
![N-[2-(Cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide](/img/structure/B14578460.png)
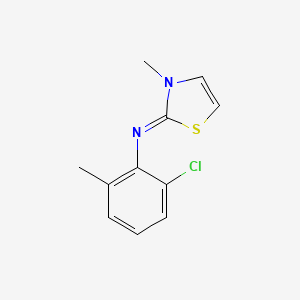
![3,3'-[(E)-Diazenediyl]bis(2,3-dimethylbutanoic acid)](/img/structure/B14578468.png)
![3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one](/img/structure/B14578473.png)
![1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14578482.png)
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate](/img/structure/B14578493.png)
